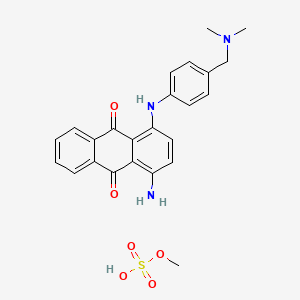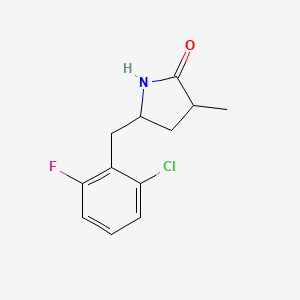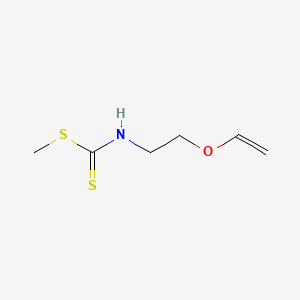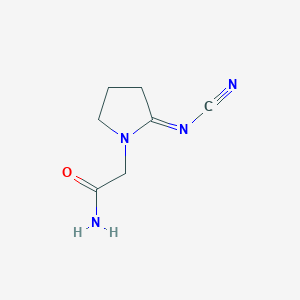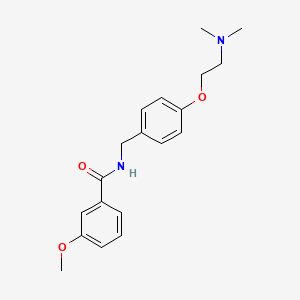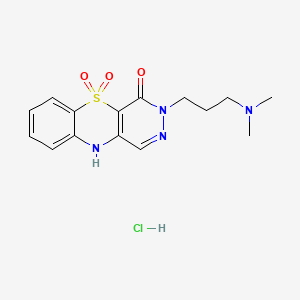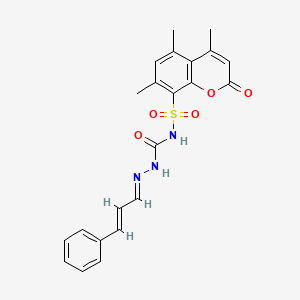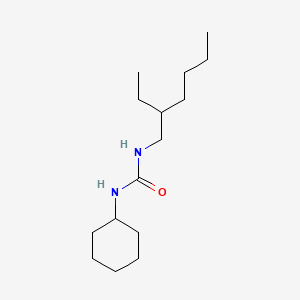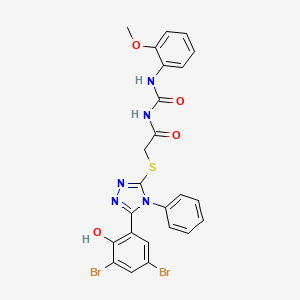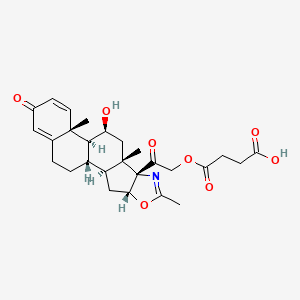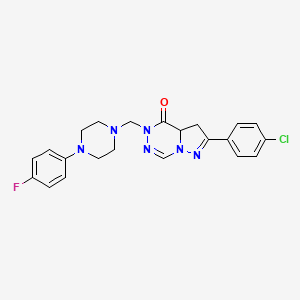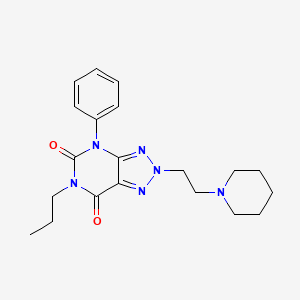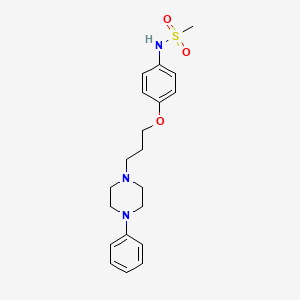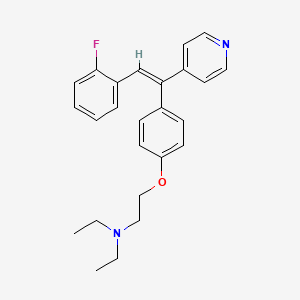
4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine is a complex organic compound with a unique structure that includes a pyridine ring, a fluorostyryl group, and a diethylaminoethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-(2-(Diethylamino)ethoxy)phenyl)(phenyl)methanone
- **4-(2-(Diethylamino)ethoxy)phenyl)acetonitrile
- **4-(Dimethylamino-phenyl)-(4-isobutoxy-phenyl)-methanone
Uniqueness
4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine is unique due to its specific structural features, such as the presence of a fluorostyryl group and a pyridine ring. These features may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2585-85-5 |
|---|---|
Molecular Formula |
C25H27FN2O |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(E)-2-(2-fluorophenyl)-1-pyridin-4-ylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C25H27FN2O/c1-3-28(4-2)17-18-29-23-11-9-20(10-12-23)24(21-13-15-27-16-14-21)19-22-7-5-6-8-25(22)26/h5-16,19H,3-4,17-18H2,1-2H3/b24-19+ |
InChI Key |
DVVYZZBEWZMGCX-LYBHJNIJSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2F)/C3=CC=NC=C3 |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2F)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


